N-Methyl-4-(oxazol-2-yl)aniline
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Overview
Description
N-Methyl-4-(oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-4-(oxazol-2-yl)aniline can be synthesized through several methods. One common approach involves the reaction of N-methylaniline with oxazole derivatives under specific conditions. For instance, the reaction of N-methylaniline with 2-bromo-oxazole in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
N-Methyl-4-(oxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can act as a ligand in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-Methyl-4-(oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the aniline moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-(oxazol-2-yl)benzamide
- N-Methyl-4-(oxazol-2-yl)phenol
- N-Methyl-4-(oxazol-2-yl)benzoic acid
Uniqueness
N-Methyl-4-(oxazol-2-yl)aniline is unique due to its specific combination of an oxazole ring and an aniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methyl-4-(1,3-oxazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWRUXVQYUJGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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